

Application Note: LC-MS/MS Analysis of Flibanserin and its Metabolites in Tissue

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Compound of Interest		
Compound Name:	Flibanserin hydrochloride	
Cat. No.:	B047810	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flibanserin is a non-hormonal drug approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] It acts as a multifunctional serotonergic agent, primarily as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. Flibanserin undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, leading to the formation of numerous metabolites.[2] Among these, two major metabolites found in plasma are 6-hydroxy-flibanserin-6-sulfate and 6,21-dihydroxy-flibanserin-6,21-disulfate, both of which are considered inactive.[2] Understanding the distribution of Flibanserin and its metabolites in various tissues is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in preclinical and clinical drug development.

This application note provides a detailed protocol for the simultaneous extraction and quantification of Flibanserin and its two major sulfated metabolites from tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the essential quantitative parameters for the LC-MS/MS analysis of Flibanserin and its proposed metabolites.

Table 1: Analyte and Internal Standard Information



Compound	Chemical Formula	Monoisotopic Mass (Da)
Flibanserin	C20H21F3N4O	390.1668
6-hydroxy-flibanserin-6-sulfate	C20H21F3N4O5S	486.1185
6,21-dihydroxy-flibanserin- 6,21-disulfate	C20H21F3N4O9S2	580.0651
Flibanserin-d4 (Internal Standard)	C20H17D4F3N4O	394.1919

Table 2: Proposed MRM Transitions and Mass Spectrometry Parameters

Note: The MRM transitions and collision energies for the metabolites are proposed based on typical fragmentation patterns of sulfated compounds and may require optimization.

Analyte	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Flibanserin	391.3	161.3	100	35
391.3	219.1	100	25	
6-hydroxy- flibanserin-6- sulfate	487.1	407.1 ([M+H- SO₃] ⁺)	100	20-30
487.1	161.1	100	40-50	
6,21-dihydroxy- flibanserin-6,21- disulfate	581.1	501.1 ([M+H- SO ₃] ⁺)	100	25-35
581.1	421.1 ([M+H- 2SO₃]+)	100	35-45	
Flibanserin-d4 (IS)	395.3	161.3	100	35



Experimental Protocols

This section details the methodologies for tissue sample preparation and LC-MS/MS analysis.

Tissue Sample Preparation

This protocol is designed for the extraction of Flibanserin and its metabolites from soft tissues such as the liver, kidney, or brain.

Materials:

- Tissue sample (snap-frozen in liquid nitrogen and stored at -80°C)
- Homogenization Buffer: Phosphate Buffered Saline (PBS), pH 7.4
- Internal Standard (IS) Spiking Solution: Flibanserin-d4 in methanol (100 ng/mL)
- Protein Precipitation Solvent: Acetonitrile, ice-cold
- Liquid-Liquid Extraction (LLE) Solvent: Methyl tert-butyl ether (MTBE)
- Reconstitution Solvent: 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid
- Bead beater homogenizer with ceramic beads
- Centrifuge capable of 4°C and >10,000 x g
- Evaporation system (e.g., nitrogen evaporator)

Protocol:

- Weigh approximately 100 mg of frozen tissue.
- Transfer the tissue to a 2 mL homogenization tube containing ceramic beads.
- Add 500 µL of ice-cold PBS.
- Homogenize the tissue using a bead beater for 2-3 cycles of 30 seconds, with cooling on ice between cycles.



- Transfer the homogenate to a clean microcentrifuge tube.
- Spike the homogenate with 10 μ L of the 100 ng/mL Flibanserin-d4 internal standard solution and vortex briefly.
- Add 1 mL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Add 2 mL of MTBE to the supernatant for liquid-liquid extraction.
- Vortex for 2 minutes, then centrifuge at 5,000 x g for 5 minutes to separate the layers.
- Transfer the upper organic layer (MTBE) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of the reconstitution solvent.
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Method:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile



• Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

• Column Temperature: 40°C

• Gradient Elution:

Time (min)	% B
0.0	20
1.0	20
5.0	95
6.0	95
6.1	20

| 8.0 | 20 |

MS/MS Method:

Ionization Mode: Positive Electrospray Ionization (ESI+)

• Capillary Voltage: 3.5 kV

• Source Temperature: 150°C

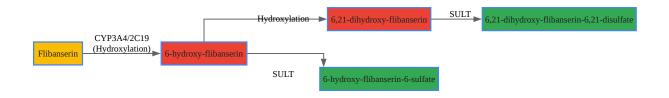
Desolvation Temperature: 400°C

• Gas Flow Rates: Optimized for the specific instrument.

• Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.

Mandatory Visualizations

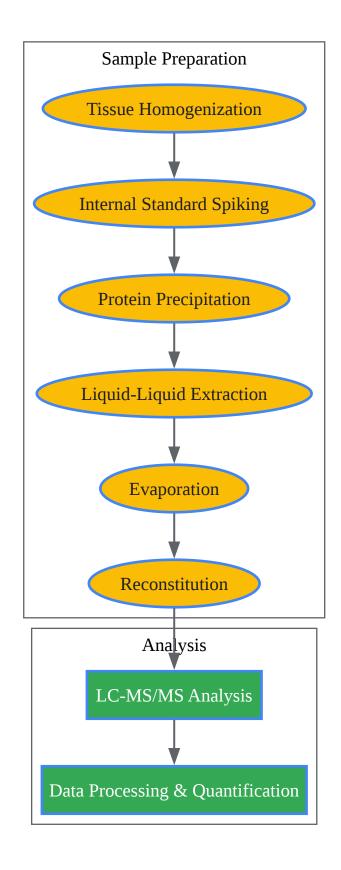




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Caption: Metabolic pathway of Flibanserin.





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Caption: Experimental workflow for tissue analysis.



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References

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